molecular formula C12H18O3 B1424267 1-(2,4-Diethoxyphenyl)ethanol CAS No. 1141669-81-9

1-(2,4-Diethoxyphenyl)ethanol

Cat. No. B1424267
M. Wt: 210.27 g/mol
InChI Key: HLEWKJICLMIORG-UHFFFAOYSA-N
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Description

“1-(2,4-Diethoxyphenyl)ethanol” is a chemical compound with the molecular formula C12H18O3 . It has a molecular weight of 210.27 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Diethoxyphenyl)ethanol” can be represented by the InChI code: 1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3 . This indicates that the molecule consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“1-(2,4-Diethoxyphenyl)ethanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I checked.

Scientific Research Applications

Biocatalytic Production of Enantiopure Compounds

The enantiomerically pure compound (S)-1-(4-methoxyphenyl) ethanol, which is structurally similar to 1-(2,4-Diethoxyphenyl)ethanol, is crucial for the production of various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst and the optimization of experimental conditions like pH, temperature, and incubation period were studied extensively. The optimized conditions resulted in more than 99% conversion and yield, indicating the effectiveness of the Box–Behnken experimental design in optimizing biocatalytic processes (Kavi et al., 2021).

Catalytic Valorization and Conversion Processes

Conversion of Ethanol into Valuable Compounds

Research on the conversion of ethanol into valuable compounds like 1-butanol and 1,1-diethoxyethane using Cu-Mg-Al mixed oxide catalysts has shown promising results. The study provides insights into the effects of reaction temperature and time on catalytic performances, crucial for industrial applications of such processes (Marcu et al., 2009).

Extraction and Separation Techniques

Extraction of Phenolic Compounds

The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes showcases innovative techniques in the separation of phenolic alcohols, common in olive mill wastewater. This study's insights into the effects of additives on solute permeation and the modeling of solute extraction have practical applications in environmental management and the food industry (Reis et al., 2006).

Photophysical Studies

Influence of Solvents on Photophysical Properties

Investigations into the solvatochromism of 4-methoxy-N-methyl-1,8-naphthalimide and its spectral properties in various solvents reveal the significant influence of solvent polarity and hydrogen-bond donor capability on photophysical properties. Such studies are pivotal for understanding solute-solvent interactions and have implications for material science and photophysical applications (Demets et al., 2006).

Safety And Hazards

The safety data sheet for “1-(2,4-Diethoxyphenyl)ethanol” suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, it recommends seeking immediate medical attention .

properties

IUPAC Name

1-(2,4-diethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWKJICLMIORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Diethoxyphenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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